(S)-1-Boc-2-(tert-butyl)piperazine
CAS No.: 1263316-22-8
Cat. No.: VC8226368
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263316-22-8 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 |
IUPAC Name | tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
Standard InChI Key | OYUQSTKTENQARL-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)[C@H]1CNCCN1C(=O)OC(C)(C)C |
SMILES | CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C |
Introduction
Structural Features and Nomenclature
IUPAC Name: tert-Butyl (2S)-2-tert-butylpiperazine-1-carboxylate
Molecular Formula: C₁₃H₂₆N₂O₂
Molecular Weight: 242.36 g/mol
CAS Number: 1263316-22-8
Stereochemistry: The (S)-configuration at the C2 position introduces chirality, critical for asymmetric synthesis .
The molecule consists of a six-membered piperazine ring with two nitrogen atoms. One nitrogen is protected by a Boc group (tert-butoxycarbonyl), while the other bears a tert-butyl substituent. This steric arrangement influences reactivity and selectivity in synthetic applications .
Synthesis Methods
Boc Protection of Piperazine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
This method yields mono-Boc-protected piperazine with >95% purity under optimized flow conditions .
Chemical Properties
The Boc group’s lability under acidic conditions enables deprotection for further functionalization, while the tert-butyl group stabilizes intermediates against undesired side reactions .
Applications in Organic Synthesis
Asymmetric Lithiation/Trapping
The compound serves as a substrate for enantioselective lithiation. Using sec-BuLi and chiral ligands (e.g., (–)-sparteine), α-functionalized piperazines are synthesized with high enantiomeric ratios (up to 95:5) .
Mechanism:
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors and neuroactive agents. For example, it is used in the synthesis of Wee-1 kinase inhibitors, which are explored for anticancer therapies .
Research Findings
Steric Effects on Reactivity
Studies demonstrate that the tert-butyl group’s steric bulk improves yields in lithiation/trapping reactions by stabilizing transition states. For instance, Coldham et al. reported 85% yield for TMSCl trapping versus 65% with smaller substituents .
Enantioselective Functionalization
O’Brien and Campos achieved 89:11 enantiomeric ratio (er) in the asymmetric lithiation of N-Boc-piperazines using (+)-sparteine surrogate ligands . This highlights the compound’s utility in synthesizing enantiopure pharmaceuticals.
Table 1: Key Reactions and Outcomes
Reaction Type | Conditions | Yield (%) | er |
---|---|---|---|
Lithiation/TMSCl | sec-BuLi, TMEDA, –78°C | 85 | – |
Asymmetric Benzylation | sec-BuLi/(+)-26, –30°C | 72 | 95:5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume